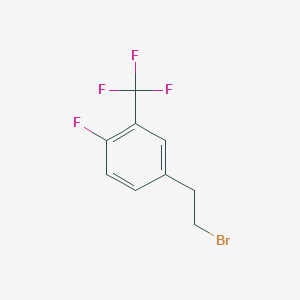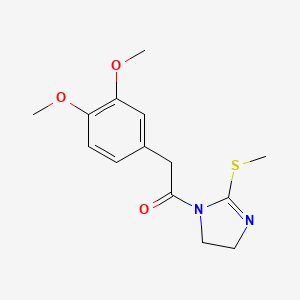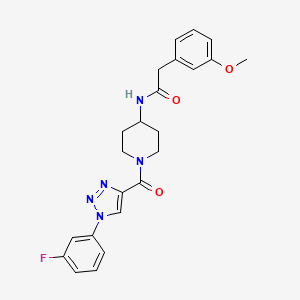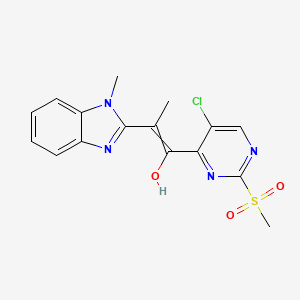
1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate” is a diazepane derivative with an indene group attached . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the indene, attached to the diazepane ring via a single bond . The exact structure would depend on the positions of the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazepane and indene rings. The nitrogen atoms in the diazepane ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the diazepane ring could potentially increase its solubility in polar solvents.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : A study by Bhat et al. (2014) described the synthesis of novel derivatives of benzodiazepines, including compounds related to 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate. These compounds were synthesized and analyzed for their antimicrobial, analgesic, and anti-inflammatory activities.
Characterization and Interaction Studies : Research by Garoufis et al. (2015) investigated a new benzodiazepine molecule and its interactions with diorganotin(IV)chlorides. This study provides insights into the molecular structure and potential applications of such compounds.
Synthesis Methodology and Applications : A study by Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction for synthesizing diazepane systems, which may include structures akin to 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate.
Biological and Pharmaceutical Research
Anticancer Properties : A study conducted by Teimoori et al. (2011) on novel homopiperazine derivatives, which are structurally related to diazepanes, showed potential as anticancer agents. This suggests possible research avenues for similar compounds in cancer therapy.
Carbonic Anhydrase Inhibition : Research by Akbaba et al. (2014) on sulfonamide derivatives of aminoindanes, which are structurally similar to diazepanes, revealed inhibitory effects on human carbonic anhydrase isozymes. This suggests potential therapeutic applications for similar compounds in diseases where carbonic anhydrase inhibition is beneficial.
Chemical and Environmental Applications
Degradation Studies : A study by Zhao et al. (2014) on the degradation of 1,4-dioxane in water using heat- and Fe2+-activated persulfate oxidation may provide insights into the environmental and chemical stability of related compounds like 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate.
Chemical Synthesis and Analysis : The synthesis of other diazepine derivatives and their properties have been studied, providing a foundation for understanding the chemical behavior of similar compounds (Johnston & McNab, 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2H2O4S/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;2*1-5(2,3)4/h1-2,4-5,14-15H,3,6-11H2;2*(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDSBBOUKWWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)



![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)


![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)